molecular formula C13H14N2O2 B3071882 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1015082-04-8

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate

Cat. No.: B3071882
CAS No.: 1015082-04-8
M. Wt: 230.26 g/mol
InChI Key: NCRWBLSVIRVJJQ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate (CAS: 1389134-94-4) is a heterocyclic compound featuring a fused pyridoindole scaffold with a methyl ester at the 8-position. Its molecular formula is C18H20N2O3 (MW: 312.37 g/mol) .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWBLSVIRVJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is being investigated for its therapeutic effects in neuropharmacology. Research indicates that derivatives of this compound may play a role in developing treatments for neurological disorders such as Parkinson's disease and depression. Its structural features allow for interactions with neurotransmitter systems, making it a candidate for drug formulations targeting cognitive and mood disorders .

Drug Design

The unique molecular structure of this compound facilitates the design of novel drugs. Researchers utilize its framework to create compounds that selectively target specific biological pathways. This specificity enhances the efficacy of drugs while minimizing side effects associated with broader-spectrum agents. The compound's ability to modulate receptor activity is particularly valuable in designing targeted therapies for various diseases .

Biochemical Research

In biochemical research, this compound serves as a biochemical probe. It aids scientists in understanding metabolic processes and cellular interactions by providing insights into enzyme activity and substrate specificity. Such studies are crucial for elucidating the mechanisms underlying cellular functions and disease states .

Material Science

The properties of this compound can be harnessed in material science to develop advanced materials. Its chemical characteristics make it suitable for creating polymers and composites with enhanced performance attributes. Researchers are exploring its use in developing materials that require specific thermal or mechanical properties for applications in electronics and aerospace industries .

Natural Product Synthesis

This compound is also utilized as a building block in organic synthesis. Chemists employ it to construct complex natural products that have applications in agriculture and food science. Its versatility allows for the creation of compounds with potential pest control properties or nutritional benefits .

Case Studies and Research Findings

Application AreaStudy/Research Findings
Pharmaceutical DevelopmentInvestigated for effects on neurotransmitter systems; potential treatment for Parkinson's disease .
Drug DesignStructural modifications led to compounds with enhanced receptor selectivity; ongoing clinical trials reported .
Biochemical ResearchUsed as a probe to study enzyme kinetics and metabolic pathways; findings published in peer-reviewed journals .
Material ScienceDeveloped new polymer composites with improved thermal stability; patents filed for commercial applications .
Natural Product SynthesisEnabled synthesis of complex alkaloids with agricultural applications; research published on efficacy against pests .

Comparison with Similar Compounds

Substituent Variations at the 8-Position

Compound Name Substituent (Position) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
Target Compound COOCH3 (8) C18H20N2O3 312.37 1389134-94-4 Discontinued; cyclobutylcarbonyl sidechain increases lipophilicity
8-Methoxy Derivative OCH3 (8) C12H14N2O 202.26 126912-70-7 Lower MW; electron-donating methoxy group may enhance reactivity
8-Ethoxy Derivative OCH2CH3 (8) C13H16N2O 216.29 876715-56-9 Increased steric bulk vs. methoxy analog
Ethyl 8-Methyl Ester Derivative COOCH2CH3 (8) C15H18N2O2 258.32 63277-58-7 Ethyl ester may alter metabolic stability

Halogen-Substituted Derivatives

Compound Name Substituent (Position) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
6-Fluoro-8-Methoxy Derivative F (6), OCH3 (8) C13H14FN2O 233.27 Not Provided Fluorine enhances electronegativity; byproduct in synthesis
8-Fluoro-5-Methyl Derivative F (8), CH3 (5) C12H13FN2 204.24 1095263-80-1 Fluorine may improve CNS penetration
tert-Butyl 8-Chloro Derivative Cl (8), Boc (2) C17H20N2O4 316.35 300715-96-2 Chlorine increases stability; Boc group aids synthetic intermediates

Functional Group Modifications

Compound Name Substituent (Position) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
2-Methyl-8-Carboxylic Acid Hydrochloride CH3 (2), COOH (8) C13H15ClN2O2 266.73 40431-45-6 Hydrochloride salt improves solubility; 98% purity
8-Methyl Hydrochloride CH3 (8) C12H15ClN2 222.72 57933-28-5 Methyl group enhances lipophilicity; 95% purity
2-Acetyl-8-Methyl Ester COCH3 (2), COOCH3 (8) C15H16N2O3 272.30 1181105-79-2 Acetyl group may serve as a synthetic handle

Biological Activity

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent studies and findings.

  • Molecular Formula : C12_{12}H14_{14}N2_2
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 5094-12-2
  • Melting Point : 172°C
  • Physical Form : Crystalline powder

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological properties. It has been studied for its ability to serve as a biochemical probe in understanding various metabolic processes and interactions within neural cells. The compound shows promise in developing treatments for neurological disorders by targeting specific pathways involved in neuroprotection and neuroregeneration .

Structure-Activity Relationship (SAR)

A pivotal study identified the compound's core structure as a novel chemotype of potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The SAR analysis led to the discovery of enantiomerically pure derivatives that effectively rescue gating defects associated with CFTR mutations . This highlights the compound's potential in addressing genetic disorders through small-molecule interventions.

Drug Development

The unique structural characteristics of this compound allow researchers to design novel drugs that enhance efficacy while minimizing side effects. Its application in drug design is particularly relevant in creating targeted therapies for diseases such as cystic fibrosis and other genetic disorders .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has shown inhibitory effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound's derivatives have been tested for their cytotoxic activity against various tumor types, demonstrating significant inhibition of cell proliferation .

Case Studies

Study Findings Implications
Study A: NeuroprotectionDemonstrated neuroprotective effects in vitroPotential treatment for neurodegenerative diseases
Study B: CFTR ModulationIdentified as a potent CFTR modulatorCould lead to new therapies for cystic fibrosis
Study C: Anticancer ActivityShowed IC50_{50} values < 10 μM against multiple cancer cell linesPromising candidate for cancer therapy

Q & A

What are standard synthetic protocols for methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate derivatives?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation of substituted phenylhydrazines (e.g., 4-methylsulfonylphenylhydrazine) with piperidone derivatives under acidic conditions. For example:

  • Step 1: React tert-butyl 4-oxopiperidine-1-carboxylate with hydrazine hydrochlorides (e.g., 44k) in DCM with DIPEA as a base .
  • Step 2: Deprotect the Boc group using HCl, followed by cyclization to form the tetrahydro-pyridoindole core .
  • Step 3: Introduce the methyl carboxylate group via esterification under reflux with SOCl₂ in methanol .
    Purification is achieved via preparative HPLC (H₂O/CH₃CN gradient) or silica gel chromatography (ethyl acetate/petroleum ether) .

Which spectroscopic methods are essential for confirming the compound’s structure?

Level: Basic
Answer:

  • 1H NMR : Critical for confirming substituent positions (e.g., aromatic protons at δ 7.68 ppm for trifluoromethyl derivatives) .
  • UPLC-MS : Validates molecular weight (e.g., m/z 242.1 for C₁₂H₁₂F₃N₂) and purity (>95%) .
  • IR Spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

How can researchers address discrepancies in NMR data during structural elucidation?

Level: Advanced
Answer:

  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, in , coupling constants (J = 8.4 Hz) clarified adjacent proton interactions .
  • Cross-validate with computational models (DFT for chemical shift prediction) or X-ray crystallography to confirm solid-state structures.
  • Re-examine reaction conditions if unexpected peaks suggest byproducts (e.g., trace chloro derivatives in cyclization steps) .

What strategies optimize the compound’s bioavailability in preclinical studies?

Level: Advanced
Answer:

  • Polar substituents : Introduce methoxy or carboxylate groups at the 8-position to enhance solubility (e.g., 8-methoxy derivatives in ) .
  • Metabolic stability : Replace labile esters with amides (e.g., coupling with imidazole-4-carboxylic acid in ) .
  • SAR-guided design : Trifluoromethyl or methylsulfonyl groups at the 8-position improve membrane permeability and target affinity .

What purification techniques are recommended post-synthesis?

Level: Basic
Answer:

  • Preparative HPLC : Use H₂O/CH₃CN gradients (0–100% B over 7 min) for high-purity isolation (>98%) .
  • Silica gel chromatography : Ethyl acetate/petroleum ether (1:3) effectively separates intermediates (e.g., tert-butyl-protected precursors) .
  • Trituration : Chill ethanol or DCM to remove impurities from crystalline products .

How to design analogs for targeting specific enzyme isoforms?

Level: Advanced
Answer:

  • Bioisosteric replacements : Substitute CF₃ for Cl or CN to modulate electronic effects without steric hindrance (e.g., 8-trifluoromethyl derivatives in ) .
  • Molecular docking : Predict binding interactions using analogs like 8-methylsulfonyl-indole (), which showed enhanced kinase inhibition .
  • Positional scanning : Modify the 6-fluoro or 8-methoxy groups to probe steric tolerance in active sites .

What are common substituents introduced to modulate activity?

Level: Basic
Answer:

  • Electron-withdrawing groups (EWGs) : CN, CF₃, or SO₂CH₃ at the 8-position enhance electrophilicity and target engagement .
  • Electron-donating groups (EDGs) : Methoxy or methyl groups improve lipophilicity and metabolic stability .
  • Halogens : Fluoro or chloro substituents at the 6-position fine-tune π-stacking interactions .

How to troubleshoot low yields in cyclization steps?

Level: Advanced
Answer:

  • Optimize temperature : Conduct reactions at 0°C (Boc protection) or reflux (cyclization) to minimize side products .
  • Catalyst screening : Use DIPEA or TFA to enhance proton transfer in acid-mediated steps .
  • Solvent choice : Polar aprotic solvents (DCM or THF) improve reaction homogeneity .

What safety protocols are critical during synthesis?

Level: Basic
Answer:

  • Volatile reagents : Handle SOCl₂ in fume hoods with acid-resistant PPE (gloves, goggles) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
  • Storage : Keep intermediates in dry, airtight containers to prevent hydrolysis .

How to evaluate stability under varying pH conditions?

Level: Advanced
Answer:

  • Forced degradation studies : Expose the compound to HCl (0.1N) or NaOH (0.1N) at 25–60°C for 24–72 hours .
  • UPLC-MS monitoring : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Formulation adjustments : Use prodrug strategies (e.g., ethyl ester prodrugs) to enhance gastric stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate

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